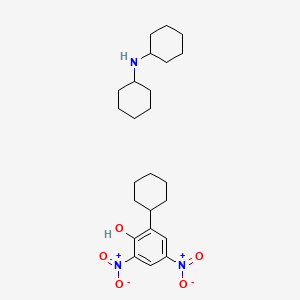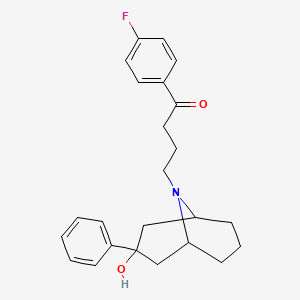
Azane;formaldehyde;phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azane, formaldehyde, and phenol are three distinct chemical compounds, each with unique properties and applications. Azane, commonly known as ammonia, is a colorless gas with a pungent odor. Formaldehyde is a simple aldehyde with a wide range of industrial applications, while phenol is an aromatic compound known for its antiseptic properties. When combined, these compounds can form various derivatives and polymers with significant industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Azane (Ammonia): : Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst. [ N_2 + 3H_2 \rightarrow 2NH_3 ]
-
Formaldehyde: : Formaldehyde is produced industrially by the catalytic oxidation of methanol. The most common method involves the use of a silver or iron-molybdenum catalyst. [ CH_3OH + \frac{1}{2}O_2 \rightarrow HCHO + H_2O ]
-
Phenol: : Phenol can be synthesized through several methods, including the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. [ (CH_3)_2C_6H_5 + O_2 \rightarrow (CH_3)_2C_6H_4OOH \rightarrow C_6H_5OH + (CH_3)_2CO ]
Industrial Production Methods
化学反应分析
Types of Reactions
Oxidation: Phenol can undergo oxidation to form quinones, which are important intermediates in various chemical processes.
Reduction: Formaldehyde can be reduced to methanol using reducing agents like lithium aluminum hydride.
Substitution: Phenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH_4) is a common reducing agent.
Substitution: Concentrated sulfuric acid (H_2SO_4) for sulfonation, nitric acid (HNO_3) for nitration, and halogens (Cl_2, Br_2) for halogenation.
Major Products
Oxidation of Phenol: Quinones
Reduction of Formaldehyde: Methanol
Substitution of Phenol: Nitro-phenols, sulfonated phenols, halogenated phenols
科学研究应用
Phenol-formaldehyde resins have a wide range of applications in various fields:
Chemistry: Used as adhesives and binding agents in the production of plywood and other composite materials.
Biology: Phenol is used in DNA extraction protocols due to its ability to denature proteins.
Medicine: Formaldehyde is used as a disinfectant and preservative in medical laboratories.
作用机制
The mechanism of action for phenol-formaldehyde resins involves the formation of a network polymer through a step-growth polymerization reaction. Phenol reacts with formaldehyde at the ortho and para positions, forming hydroxymethyl phenols, which further react to form methylene and ether bridges . This results in a highly crosslinked, infusible structure that provides the material with its characteristic strength and thermal stability.
相似化合物的比较
Phenol-formaldehyde resins can be compared with other thermosetting polymers such as urea-formaldehyde and melamine-formaldehyde resins:
Urea-Formaldehyde Resins: These resins are less expensive but have lower water resistance and mechanical strength compared to phenol-formaldehyde resins.
Melamine-Formaldehyde Resins: These resins offer better thermal and chemical resistance but are more expensive.
Similar compounds include:
Cresols: Methylated derivatives of phenol with similar chemical properties.
Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.
Phenol-formaldehyde resins are unique due to their excellent thermal stability, mechanical strength, and resistance to chemical attack, making them suitable for a wide range of industrial applications .
属性
CAS 编号 |
35297-54-2 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC 名称 |
azane;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |
InChI 键 |
DTCDQFXKTVPDBK-UHFFFAOYSA-N |
规范 SMILES |
C=O.C1=CC=C(C=C1)O.N |
相关CAS编号 |
55426-39-6 35297-54-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)







